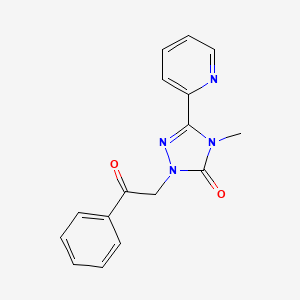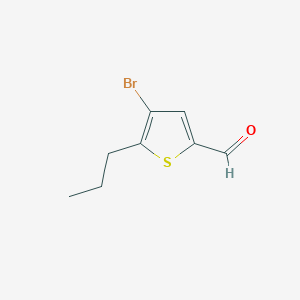
4-Bromo-5-propylthiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-5-propylthiophene-2-carbaldehyde” (CAS# 938006-81-6) is a useful research chemical . It has a molecular weight of 233.13 and a molecular formula of C8H9BrOS . The IUPAC name for this compound is 4-bromo-5-propylthiophene-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of “4-Bromo-5-propylthiophene-2-carbaldehyde” can be represented by the canonical SMILES string: CCCC1=C(C=C(S1)C=O)Br . The InChI string for this compound is InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 .
Physical And Chemical Properties Analysis
The compound has a boiling point of 294.2±40.0 ℃ at 760 mmHg and a density of 1.493±0.06 g/cm3 . It has a topological polar surface area of 45.3 .
Scientific Research Applications
Synthesis and Biological Applications
A study by Ali et al. (2013) highlights the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including derivatives similar to 4-Bromo-5-propylthiophene-2-carbaldehyde, via Suzuki-Miyaura cross-coupling reactions. These compounds were evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, demonstrating significant biological activities. Specifically, certain derivatives exhibited outstanding antibacterial and urease inhibition activities, suggesting their potential in developing new antimicrobial and urease inhibitory agents (Ali et al., 2013).
Asymmetric Synthesis and Catalysis
Research by Brandau et al. (2006) introduced an organocatalytic approach for creating optically active, highly functionalized tetrahydrothiophenes. This method could be leveraged for synthesizing derivatives of 4-Bromo-5-propylthiophene-2-carbaldehyde, emphasizing the versatility of thiophene derivatives in asymmetric synthesis and the potential application in biochemistry and pharmaceutical science (Brandau, Maerten, & Jørgensen, 2006).
Material Science Applications
Xu and Yu (2011) discussed the preparation of novel fluorescent aryl-substituted thiophene derivatives from 4-Bromothiophene-2-carbaldehyde. These compounds were found to be promising for organic light-emitting diode (OLED) materials, indicating the role of thiophene derivatives in the development of advanced functional materials for electronics and photonics (Xu & Yu, 2011).
Advanced Organic Synthesis
Antonioletti et al. (1986) described the photochemical synthesis of phenyl-2-thienyl derivatives from 5-bromo- and 5-iodo-thiophene-2-carbaldehyde, showcasing the chemical versatility of thiophene derivatives in synthesizing complex organic molecules. This study underscores the potential of 4-Bromo-5-propylthiophene-2-carbaldehyde in facilitating novel organic transformations and the synthesis of structurally diverse compounds (Antonioletti et al., 1986).
Mechanism of Action
Target of Action
The exact targets of “4-Bromo-5-propylthiophene-2-carbaldehyde” are currently unknown. Aldehyde groups in other compounds are known to react with various biological molecules, including proteins and dna, which could potentially influence cellular functions .
Pharmacokinetics
The compound’s molecular weight (23313 g/mol ) is within the range that is generally favorable for oral bioavailability in drug design.
properties
IUPAC Name |
4-bromo-5-propylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-2-3-8-7(9)4-6(5-10)11-8/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPKRYDGRCPACY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraene](/img/structure/B2940591.png)

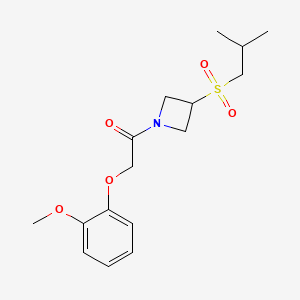
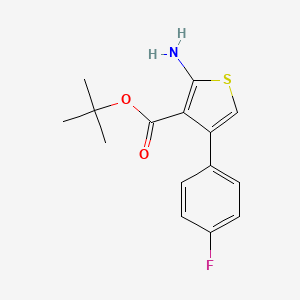

![4-[(3,4-Dichlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2940600.png)
![2-[3-(4-Methoxybenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetonitrile](/img/structure/B2940601.png)
![7-methoxy-5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2940603.png)
![N-(4-acetamidophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2940605.png)
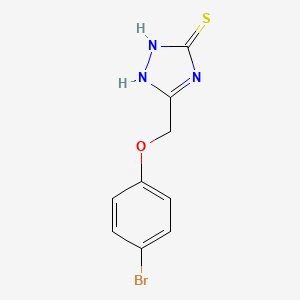
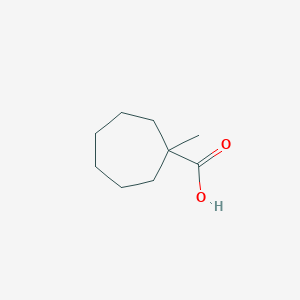
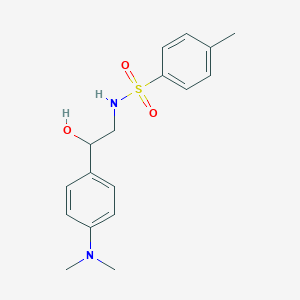
![(5-Methylpyrazin-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2940612.png)
